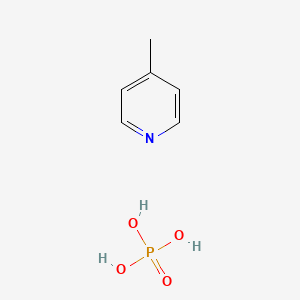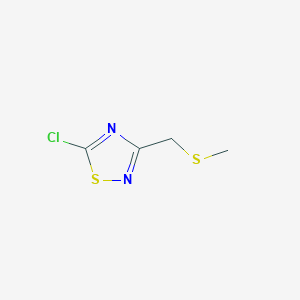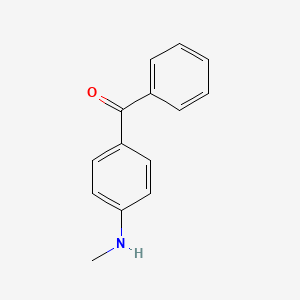
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the dibenzo-P-dioxin structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin typically involves the chlorination and fluorination of dibenzo-P-dioxin. The reaction conditions often require the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing reactors designed to handle the specific reaction conditions required for the synthesis. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: Used as a reference compound in studies of dioxin toxicity and environmental persistence.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studied for its potential toxicological effects and mechanisms of action in human health.
Industry: Used in the development of analytical methods for detecting and quantifying dioxins in environmental samples.
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran: Another toxic dioxin-like compound with similar environmental and biological effects.
Uniqueness
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is unique due to the presence of both chlorine and fluorine atoms, which may influence its chemical reactivity and biological effects differently compared to other dioxins that contain only chlorine atoms.
Propiedades
| 50585-42-7 | |
Fórmula molecular |
C12H4Cl2F2O2 |
Peso molecular |
289.06 g/mol |
Nombre IUPAC |
2,3-dichloro-7,8-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Cl2F2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Clave InChI |
FPZFKQATIBLVHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/no-structure.png)

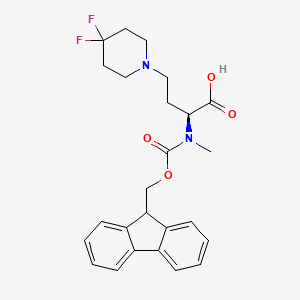
![rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one](/img/structure/B12848559.png)
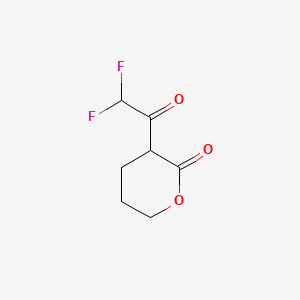
![(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B12848568.png)
